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An Overview of the CCK-1 Agonist GI 181771 and its Role in Gastrointestinal Function

GI 181771, also known as GI 181771X, is a potent and selective non-peptidergic agonist of the

cholecystokinin-1 (CCK-1) receptor.[1] As a 1,5-benzodiazepine derivative, it has been

investigated for its therapeutic potential in modulating gastrointestinal functions, particularly in

the context of satiety and obesity.[1][2] This technical guide provides a comprehensive

overview of the pharmacodynamics of GI 181771, detailing its mechanism of action, effects on

gastric motility, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the CCK-1 Receptor
GI 181771 exerts its effects by selectively activating the CCK-1 receptor, a G protein-coupled

receptor predominantly found in the gastrointestinal system.[1][3] The natural ligand for this

receptor is cholecystokinin (CCK), a peptide hormone released from enteroendocrine I-cells in

the proximal small intestine in response to dietary fat and protein.[2]

Activation of peripheral CCK-1 receptors on vagal afferent fibers and the pyloric sphincter is

thought to be the primary mechanism through which GI 181771 influences gastrointestinal

function and food intake.[1] This stimulation of vagal afferent fibers results in reflex inhibition of

gastric motility and gastric acid secretion.[1] Notably, GI 181771 is a full agonist of the CCK-1

receptor and does not exhibit any activity at the CCK-B receptor, nor does it possess classic

benzodiazepine properties.[1]
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Simplified signaling pathway of GI 181771.

Pharmacodynamic Effects on Gastric Function
Clinical studies have demonstrated that GI 181771 significantly impacts gastric emptying and

volume. The primary effects observed are a delay in the emptying of solids from the stomach

and an increase in fasting gastric volume.

Quantitative Data from Clinical Trials
A randomized, double-blind, placebo-controlled study in 61 healthy men and women

investigated the effects of different doses of GI 181771.[4] The key findings are summarized in

the tables below.

Table 1: Effect of GI 181771 on Gastric Emptying of Solids[4]
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Treatment Group Effect on Gastric Emptying p-value

Overall GI 181771 Group effect observed < 0.01

1.5 mg oral solution Significantly delayed < 0.01

5.0 mg tablet Did not reach significance 0.052

Table 2: Effect of GI 181771 on Fasting and Postprandial Gastric Volumes[4]

Gastric Volume
Overall Group Effect (p-
value)

Effect of 1.5 mg oral
solution (p-value)

Fasting 0.036 Increased (0.035)

Postprandial 0.015 Not significantly altered (0.056)

These results indicate a dose-dependent effect of GI 181771 on gastric motility, with the 1.5 mg

oral solution demonstrating the most significant pharmacodynamic effects.[4] The

pharmacokinetic profiles showed the highest area under the curve over 4 hours for the 1.5 mg

solution.[4]

Satiety and Food Intake
Cholecystokinin is a well-established satiety signal, acting to reduce meal size.[3][5] By

mimicking the action of endogenous CCK, GI 181771 was hypothesized to induce satiety and

lead to weight loss. While it has been shown to reduce food intake in rats, clinical trials in

overweight or obese patients did not demonstrate a significant effect on body weight or waist

circumference.[1][5] This suggests that while CCK-1 agonism can influence short-term satiety,

it may not play a central role in long-term energy balance in humans.[5]

Experimental Protocols
The primary clinical trial assessing the pharmacodynamics of GI 181771 employed a rigorous

methodology to evaluate its effects on gastric function.

Study Design
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The study was a randomized, gender-stratified, double-blind, double-dummy, placebo-

controlled, parallel-group trial involving 61 healthy male and female participants.[4] Participants

were randomly assigned to one of four dose levels of GI 181771 (0.1 mg, 0.5 mg, and 1.5 mg

as an oral solution, and a 5.0 mg tablet) or a placebo.[4]

Key Methodologies
Gastric Emptying of Solids: Assessed using scintigraphy.[4]

Gastric Volume: Measured by (99m)Tc-single photon emission computed tomographic

(SPECT) imaging.[4]

Maximum Tolerated Volume: Determined using the liquid food product Ensure.[4]

Postprandial Symptoms: Nausea, bloating, fullness, and pain were monitored.[4]

Each participant underwent these assessments on three separate study days, receiving their

randomly assigned treatment on each day.[4] Adverse effects and overall safety were

continuously monitored.[4]
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Workflow of the clinical trial evaluating GI 181771.

Safety and Tolerability
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In the study of healthy volunteers, GI 181771 exhibited an acceptable safety profile.[4] The

adverse effects reported were predominantly gastrointestinal in nature and occurred in a

minority of participants.[4] A separate 24-week trial in 701 obese patients also found that while

gastrointestinal side effects were more common with GI 181771X than with placebo, no

significant hepatobiliary or pancreatic abnormalities were observed.[5]

Conclusion
The CCK-1 agonist GI 181771 demonstrates clear pharmacodynamic effects on the

gastrointestinal system, primarily by delaying gastric emptying of solids and increasing fasting

gastric volume. These effects are mediated through its agonist activity at the CCK-1 receptor,

mimicking the physiological actions of endogenous cholecystokinin. While effective in

modulating gastric function and showing an acceptable safety profile, its utility as a long-term

weight-loss agent has not been established in clinical trials. Further research could explore its

potential in managing conditions characterized by rapid gastric emptying or as a tool to further

understand the role of the CCK-1 receptor in human physiology.
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181771]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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